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Compound of Interest

Compound Name: Verosudil

Cat. No.: B611666

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological
Activity of the Potent Rho Kinase Inhibitor Verosudil (AR-12286).

Introduction

Verosudil, also known as AR-12286, is a potent and selective small molecule inhibitor of Rho-
associated coiled-coil containing protein kinase (ROCK).[1][2][3] Investigated primarily for its
potential in the treatment of glaucoma, Verosudil has demonstrated significant efficacy in
reducing intraocular pressure (IOP).[1][2] This technical guide provides a comprehensive
overview of Verosudil's chemical structure, physicochemical and pharmacokinetic properties,
mechanism of action, and detailed experimental protocols for its study, aimed at researchers,
scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Verosudil is a synthetic organic compound with a well-defined chemical structure. Its
systematic IUPAC name is 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-
(thiophen-3-yl)acetamide.[1] The key chemical identifiers and physicochemical properties of
Verosudil are summarized in the tables below.
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Identifier Value

2-(dimethylamino)-N-(1-oxo-1,2-
IUPAC Name dihydroisoquinolin-6-yl)-2-(thiophen-3-
yl)acetamide[1]

Synonyms AR-12286, AR12286, AR 12236[1]
CAS Number 1414854-42-4 (free base)[1]
Molecular Formula C17H17N302S[4]

Molecular Weight 327.40 g/mol [4]

CN(C)C(C1=CSC=C1)C(=0)NC2=CC3=C(C=C
2)C(=0)NC=C3[4]

SMILES

InChl Key VDYRZXYYQMMFJIW-UHFFFAOYSA-N[1]

Table 1: Chemical Identification of Verosudil

Property Value Experimental Conditions
Appearance Solid powder N/A
Solubility DMSO: 210 mg/mL N/A
Ethanol: Slightly soluble (0.1-1
N/A
mg/mL)
Powder: -20°C for 3 years; 4°C
for 2 years. In solvent: -80°C
Storage N/A
for 6 months; -20°C for 1
month

Table 2: Physicochemical Properties of Verosudil

Mechanism of Action and Signaling Pathway

Verosudil's primary mechanism of action is the potent and selective inhibition of Rho kinase
(ROCK).[1][2][3] It exhibits equal inhibitory activity against the two isoforms of ROCK, ROCK1
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and ROCK2, with a Ki of 2 nM for both.[2] The Rho/ROCK signaling pathway plays a crucial
role in regulating cellular processes such as cell adhesion, motility, and contraction by
influencing the actin cytoskeleton.

In the context of glaucoma, elevated IOP is often associated with increased contractility of the
trabecular meshwork (TM) cells, which restricts the outflow of aqueous humor. Verosudil
addresses this by inhibiting ROCK, leading to the relaxation of TM cells. This relaxation is
achieved through the dephosphorylation of myosin light chain (MLC), a key event in smooth
muscle contraction. ROCK normally phosphorylates and inactivates myosin light chain
phosphatase (MLCP), thereby maintaining MLC in a phosphorylated, active state. By inhibiting
ROCK, Verosudil allows MLCP to become active, leading to MLC dephosphorylation,
disassembly of actin stress fibers and focal adhesions, and ultimately, TM cell relaxation.[2]
This increases the effective filtration area for agueous humor outflow, thereby lowering 10P.[2]
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Caption: Verosudil's Mechanism of Action in Trabecular Meshwork Cells.
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Pharmacokinetic Properties

Detailed pharmacokinetic data for Verosudil in humans is not extensively available in the
public domain. Preclinical studies in animal models, such as rabbits and monkeys, have
primarily focused on the pharmacodynamic effect of IOP reduction following topical ocular
administration. These studies indicate that Verosudil effectively penetrates the cornea to reach
the trabecular meshwork.

Parameter Value Species/Model

Route of Administration Topical Ocular Rabbits, Monkeys

Significant reduction in )
Observed Effect ) Rabbits, Monkeys
intraocular pressure

Table 3: Summary of Preclinical Pharmacokinetic Observations for Verosudil

Further research is required to fully characterize the absorption, distribution, metabolism, and
excretion (ADME) profile of Verosudil in humans.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the
activity of Verosudil.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of Verosudil against ROCK1 and ROCK2
kinases.

Methodology:
¢ Recombinant human ROCK1 and ROCK2 enzymes are used.

o A suitable kinase substrate, such as Long S6 Kinase/S6K peptide, is coated onto microtiter
plates.

o Verosudil is serially diluted to a range of concentrations.
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e The kinase, substrate, ATP, and Verosudil are incubated together.

e The reaction is stopped, and the amount of phosphorylated substrate is quantified using a
specific antibody and a detection system (e.g., colorimetric or fluorescent).

e The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

e The Ki value is then calculated using the Cheng-Prusoff equation.

Preparation Assay

Data Analysis
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Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Trabecular Meshwork Cell Contractility Assay

Objective: To assess the effect of Verosudil on the contractility of human trabecular meshwork
(HTM) cells.

Methodology:
e Primary or immortalized HTM cells are cultured.
o Cells are seeded onto a collagen gel matrix.

e A contractile agonist, such as transforming growth factor-beta 2 (TGF-2) or serum, is added
to induce cell contraction, which causes the collagen gel to contract.

o Verosudil is added at various concentrations to the culture medium.

e The area of the collagen gel is measured at different time points.
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e The ability of Verosudil to inhibit or reverse the agonist-induced gel contraction is quantified.
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Caption: Workflow for a Trabecular Meshwork Cell Contractility Assay.

Conclusion

Verosudil is a highly potent and selective ROCK inhibitor with a clear mechanism of action for
reducing intraocular pressure. Its ability to relax the trabecular meshwork by modulating the
actin cytoskeleton makes it a promising therapeutic agent for glaucoma. While further studies
are needed to fully elucidate its pharmacokinetic profile in humans, the existing preclinical data
and in vitro studies provide a strong foundation for its continued development. This guide offers
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a detailed overview of the current knowledge on Verosudil, serving as a valuable resource for
the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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